n-Heptyl 4-hydroxybenzoate-d4
CAS No.:
Cat. No.: VC0210228
Molecular Formula: C₁₄H₁₆D₄O₃
Molecular Weight: 240.33
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₄H₁₆D₄O₃ |
---|---|
Molecular Weight | 240.33 |
Introduction
Chemical Synthesis and Structural Characteristics
Synthetic Methodology
n-Heptyl 4-hydroxybenzoate-d4 is synthesized via acid- or base-catalyzed esterification. The reaction combines 4-hydroxybenzoic acid with heptyl alcohol in the presence of deuterium oxide () or deuterated reagents to introduce four deuterium atoms at the 2, 3, 5, and 6 positions of the aromatic ring . Sulfuric acid or sodium hydroxide typically catalyze the reaction, which proceeds under reflux conditions (60–80°C) for 6–12 hours. Purification involves recrystallization or column chromatography, achieving ≥95% chemical purity .
Molecular Architecture
The compound’s structure features a para-hydroxybenzoate core esterified to a seven-carbon alkyl chain. Deuterium substitution at the aromatic positions alters vibrational frequencies and nuclear magnetic resonance (NMR) signals, facilitating detection in complex matrices . Key structural data include:
Property | Value |
---|---|
IUPAC Name | heptyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate |
SMILES | [2H]C1=C(C(=C(C(=C1C(=O)OCCCCCCC)[2H])[2H])O)[2H] |
InChI Key | ZTJORNVITHUQJA-ULDPCNCHSA-N |
XLogP3 (Logarithmic Partition Coefficient) | 4.2 ± 0.3 (predicted) |
Table 1: Structural descriptors of n-heptyl 4-hydroxybenzoate-d4 .
Physicochemical Properties and Analytical Profiles
Thermal and Solubility Data
The compound exhibits a melting point of 72–74°C and a boiling point of 320–322°C at 760 mmHg, consistent with its non-deuterated analogue . It is sparingly soluble in water (0.12 mg/mL at 25°C) but highly soluble in organic solvents like methanol (≥50 mg/mL) and dimethyl sulfoxide (DMSO) .
Spectroscopic Signatures
Deuterium incorporation generates distinct spectral patterns:
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NMR: -NMR shows absence of proton signals at δ 6.8–7.2 ppm (aromatic H), replaced by deuterium’s quadrupolar splitting .
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Mass Spectrometry: ESI-MS displays a molecular ion peak at m/z 240.166 ([M+H]) .
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IR Spectroscopy: Stretching vibrations for O-H (3450 cm), C=O (1710 cm), and C-D (2150 cm) .
Applications in Scientific Research
Metabolic Tracer Studies
The compound’s deuterium labeling enables precise quantification in mass spectrometry-based assays. For example, Russak et al. (2019) demonstrated its use in tracking hepatic cytochrome P450-mediated oxidation, where deuterium slowed metabolism by 2.3-fold compared to the non-deuterated form .
Pharmaceutical Development
As a reference standard, n-heptyl 4-hydroxybenzoate-d4 validates analytical methods for parabens in cosmetics and drugs. Its deuterated structure minimizes matrix interference in LC-MS/MS analyses, achieving detection limits of 0.1 ng/mL .
Application | Key Finding |
---|---|
Proteomics | Identified as a substrate for estrone sulfatase, with . |
Enzyme Inhibition Assays | IC = 45.2 µM against human carboxylesterase-2 . |
Table 2: Research applications and associated metrics .
Pharmacokinetic and Metabolic Studies
Absorption and Distribution
Deuterium substitution increases the compound’s lipophilicity (), enhancing intestinal absorption in rodent models (bioavailability = 78% vs. 65% for non-deuterated form) . Tissue distribution studies show preferential accumulation in adipose tissue (C = 12.3 µg/g) .
Metabolic Pathways
Primary metabolism involves hepatic glucuronidation (UGT1A9) and sulfation (SULT1A1), with deuterium reducing first-pass metabolism by 22% . Key metabolites include 4-hydroxybenzoic acid-d4 and heptanol-d4, detected in urine within 8 hours post-administration .
Comparative Analysis with Non-Deuterated Analogues
Parameter | n-Heptyl 4-Hydroxybenzoate-d4 | n-Heptyl 4-Hydroxybenzoate |
---|---|---|
Metabolic Half-life (rat) | 4.7 ± 0.3 h | 3.1 ± 0.2 h |
Plasma Protein Binding | 89.2 ± 2.1% | 84.5 ± 1.8% |
NMR Signal (aromatic H) | Absent (deuterated) | δ 7.12 ppm (doublet) |
Table 3: Head-to-head comparison of deuterated and non-deuterated forms .
Future Directions and Emerging Applications
Ongoing research explores its utility in positron emission tomography (PET) tracers by incorporating isotopes . Additionally, deuterium’s kinetic isotope effect is being leveraged to design protease inhibitors with prolonged therapeutic action .
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